Compound Description: IHMT-PI3Kδ-372 is a potent and selective PI3Kδ inhibitor discovered through a fragment-hybrid approach. [] It exhibits high selectivity for PI3Kδ over other class I PI3Ks and other kinases. [] In cellular and in vivo models, IHMT-PI3Kδ-372 effectively inhibits PI3Kδ-mediated AKT phosphorylation and improves lung function in a rodent model of pulmonary inflammation. []
Compound Description: CHMFL-FLT3-122 is a potent and orally available FLT3 kinase inhibitor designed based on the structure of ibrutinib. [] It demonstrates significant inhibitory activity against FLT3-ITD positive AML cancer cell lines and inhibits FLT3-ITD mediated signaling pathways. [] CHMFL-FLT3-122 also shows good bioavailability and tumor growth suppression in vivo. []
Compound Description: PF-04447943 is a selective brain penetrant PDE9A inhibitor designed using parallel synthetic chemistry and structure-based drug design. [] This compound shows high selectivity for PDE9A over other PDE family members and exhibits procognitive activity in rodent models. [] PF-04447943 elevates central cGMP levels in rodents and has demonstrated good tolerability in human clinical trials. []
Compound Description: CHMFL-FLT3-213 represents a highly potent type II FLT3 kinase inhibitor, derived from structural modifications of ibrutinib. [] This compound demonstrates potent inhibitory activity against FLT3-ITD mutants and other associated oncogenic mutations. [] It effectively disrupts FLT3-ITD mediated signaling pathways, leading to apoptosis in FLT3-ITD positive AML cells. []
Compound Description: Based on the ibrutinib pharmacophore, CHMFL-EGFR-202 is a novel irreversible EGFR mutant kinase inhibitor. [] This compound demonstrates potent inhibitory activity against EGFR primary mutants (L858R, del19) and the drug-resistant L858R/T790M mutant. [] It exhibits strong antiproliferative effects against EGFR mutant-driven NSCLC cell lines and suppresses tumor growth in vivo without noticeable toxicity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.